
(2S,3R)-2-(1-ethyl-1H-pyrazol-4-yl)oxolane-3-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S,3R)-2-(1-ethyl-1H-pyrazol-4-yl)oxolane-3-carbaldehyde is a chiral compound that features a pyrazole ring attached to an oxolane ring with an aldehyde functional group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (2S,3R)-2-(1-ethyl-1H-pyrazol-4-yl)oxolane-3-carbaldehyde can be achieved through several steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting hydrazine with an appropriate 1,3-dicarbonyl compound under acidic conditions.
Attachment of the Ethyl Group: The ethyl group can be introduced via an alkylation reaction using ethyl halide in the presence of a base.
Formation of the Oxolane Ring: The oxolane ring can be formed by cyclization of a suitable diol precursor under acidic conditions.
Introduction of the Aldehyde Group: The aldehyde group can be introduced via oxidation of a primary alcohol using reagents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Types of Reactions:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The pyrazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, or other strong reducing agents.
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine or chlorine).
Major Products:
Oxidation: Carboxylic acids.
Reduction: Primary alcohols.
Substitution: Nitrated or halogenated pyrazole derivatives.
科学的研究の応用
Medicinal Chemistry: This compound can be used as a building block for the synthesis of pharmaceutical agents, particularly those targeting neurological or inflammatory pathways.
Organic Synthesis: It can serve as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: The compound can be used in studies investigating the biological activity of pyrazole derivatives.
Industrial Applications: It may be used in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of (2S,3R)-2-(1-ethyl-1H-pyrazol-4-yl)oxolane-3-carbaldehyde would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pyrazole ring is known to interact with various biological targets, potentially affecting signaling pathways and cellular processes.
類似化合物との比較
(2S,3R)-2-(1-methyl-1H-pyrazol-4-yl)oxolane-3-carbaldehyde: Similar structure but with a methyl group instead of an ethyl group.
(2S,3R)-2-(1-ethyl-1H-pyrazol-4-yl)oxolane-3-methanol: Similar structure but with a primary alcohol instead of an aldehyde group.
Uniqueness: (2S,3R)-2-(1-ethyl-1H-pyrazol-4-yl)oxolane-3-carbaldehyde is unique due to the combination of its chiral centers, pyrazole ring, and aldehyde functional group. This combination imparts specific chemical reactivity and potential biological activity that may not be present in similar compounds.
特性
分子式 |
C10H14N2O2 |
|---|---|
分子量 |
194.23 g/mol |
IUPAC名 |
(2S,3R)-2-(1-ethylpyrazol-4-yl)oxolane-3-carbaldehyde |
InChI |
InChI=1S/C10H14N2O2/c1-2-12-6-9(5-11-12)10-8(7-13)3-4-14-10/h5-8,10H,2-4H2,1H3/t8-,10-/m0/s1 |
InChIキー |
RIDOSDPPBSIIHZ-WPRPVWTQSA-N |
異性体SMILES |
CCN1C=C(C=N1)[C@@H]2[C@@H](CCO2)C=O |
正規SMILES |
CCN1C=C(C=N1)C2C(CCO2)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


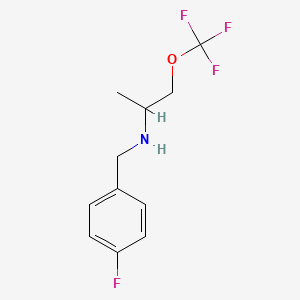
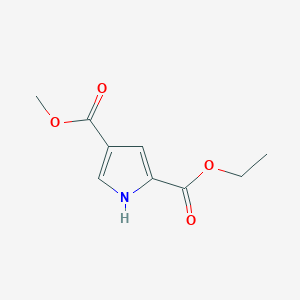
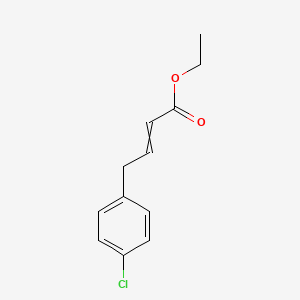
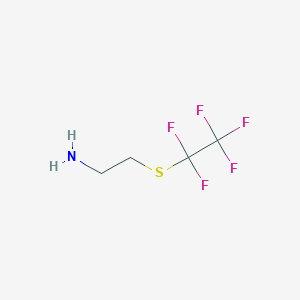
![methyl (1R,2S,5S)-3-((S)-2-amino-3,3-dimethylbutanoyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B11760512.png)

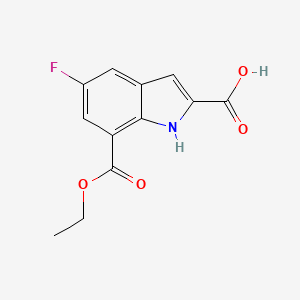


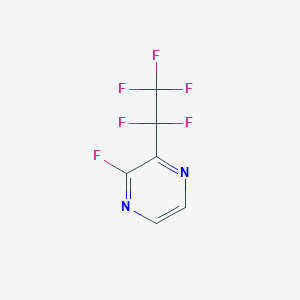
![4-fluoro-2-oxo-1H,2H,3H-pyrrolo[2,3-b]pyridine-6-carbonitrile](/img/structure/B11760552.png)
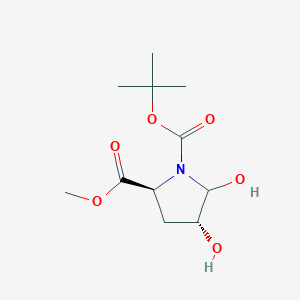
![(S)-tert-Butyl 2-oxa-8-azaspiro[4.5]decan-4-ylcarbamate](/img/structure/B11760568.png)

